3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a complex organic compound with a molecular formula of C26H21BrO4 and a molecular weight of 477.34654 This compound is characterized by its chromen-2-one core structure, which is substituted with benzyl, bromophenyl, and oxoethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, silica sulfuric acid, and ammonium bromide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group can yield bromobenzaldehyde .
Scientific Research Applications
3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-bromobenzyl alcohol: Shares the bromophenyl group and can undergo similar chemical reactions.
Benzyl chromen-2-one derivatives: Similar core structure with variations in substituents.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential in diverse scientific fields make it a compound of significant interest .
Properties
Molecular Formula |
C26H21BrO4 |
---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C26H21BrO4/c1-16-21-12-13-24(30-15-23(28)19-8-10-20(27)11-9-19)17(2)25(21)31-26(29)22(16)14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3 |
InChI Key |
JJMCMXYMVFGYMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Br)CC4=CC=CC=C4 |
Origin of Product |
United States |
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